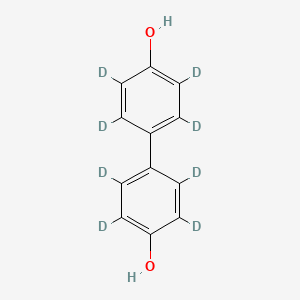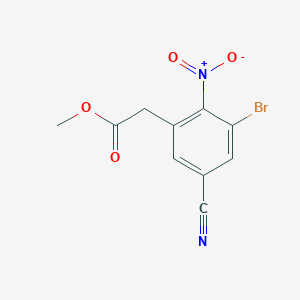
Methyl 3-bromo-5-cyano-2-nitrophenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-5-cyano-2-nitrophenylacetate (MBCNPA) is a chemical compound that has been studied extensively for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Methyl 3-bromo-5-cyano-2-nitrophenylacetate has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst for the synthesis of a variety of organic compounds, as well as a reactant for the preparation of novel compounds. It has also been studied for its potential applications as an inhibitor of enzymes, as a modulator of gene expression, and as a fluorescent probe for imaging.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-cyano-2-nitrophenylacetate is not fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is thought to interact with enzymes by binding to their active sites, blocking their activity, and/or altering their structure. It is also believed to interact with proteins by binding to their active sites and/or altering their structure.
Biochemical and Physiological Effects
Methyl 3-bromo-5-cyano-2-nitrophenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate gene expression, and act as a fluorescent probe for imaging. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-5-cyano-2-nitrophenylacetate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. However, it is also important to note that it is not very soluble in water, which can limit its use in certain experiments. Additionally, its effects on enzymes and proteins can vary depending on the concentration and the specific enzyme or protein being studied.
Orientations Futures
Potential future directions for research with Methyl 3-bromo-5-cyano-2-nitrophenylacetate include further investigation into its mechanism of action and its potential applications. Additionally, further research could be conducted to explore its potential use as a therapeutic agent for a variety of diseases and conditions. Additionally, further research could be conducted to explore its potential use as a fluorescent probe for imaging and its potential applications in drug delivery.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-5-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-2-6(5-12)3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOHDBQMYSHKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




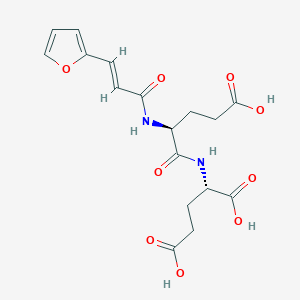


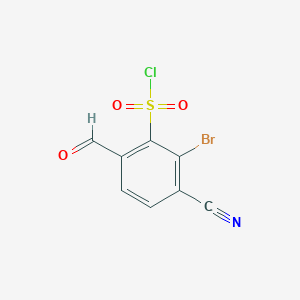

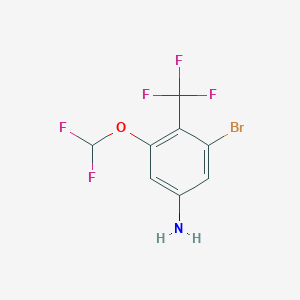
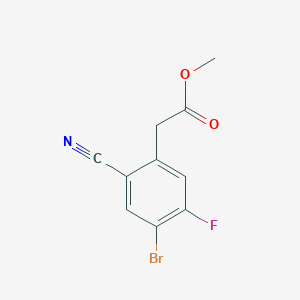
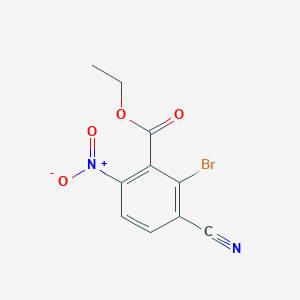

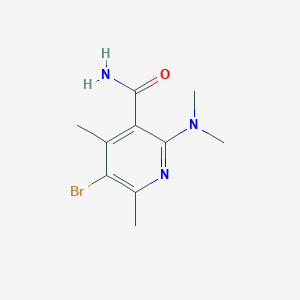

![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
